3-cyclopropyl-4-propyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-4-propyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C9H15N3. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a cyclopropyl group and a propyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with a broad substrate scope. Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs catalytic processes. For example, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with arylhydrazines can produce pyrazoles with high selectivity and yield . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-propyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazoles.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like aryl halides and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
3-cyclopropyl-4-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as p38MAPK and various kinases . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects. This interaction can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Similar in structure but lacks the propyl group.
5-Amino-3-cyclopropyl-1H-pyrazole: Another similar compound with different substitution patterns.
Uniqueness
3-cyclopropyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both cyclopropyl and propyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-cyclopropyl-4-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-2-3-7-8(6-4-5-6)11-12-9(7)10/h6H,2-5H2,1H3,(H3,10,11,12) |
InChI Key |
RECZGRXKHMKDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1N)C2CC2 |
Origin of Product |
United States |
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